Benzyl 4-methylbenzoate

Angiotensin II receptor Antagonist IC50

Benzyl 4-methylbenzoate (benzyl p-toluate) delivers quantifiable advantages over generic benzyl benzoate. The para-methyl substituent confers a 5.4-fold improvement in AT1 receptor IC50 in HEK293T assays, reducing compound consumption in HTS. A precisely characterized ΔXLogP3 (+0.3 units) supports QSAR model refinement, while validated thermochemical data enables computational modeling of hydrogen storage energetics. As a cyclodehydration substrate, it provides regioselective access to methylated indanone scaffolds. Insist on certified purity (≥97%) with a Certificate of Analysis.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 1711-35-9
Cat. No. B158085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-methylbenzoate
CAS1711-35-9
SynonymsBenzyl p-toluate
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyLNXGEZSXCGDUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-methylbenzoate (CAS 1711-35-9): Properties, Procurement & Baseline Profile


Benzyl 4-methylbenzoate (CAS 1711-35-9), also known as benzyl p-toluate, is a benzoate ester with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol [1]. It is synthesized via the esterification of 4-methylbenzoic acid with benzyl alcohol and typically appears as a white to yellow powder or crystalline solid at room temperature . The compound is stable under standard storage conditions and is soluble in common organic solvents such as ethanol and ether, with limited aqueous solubility .

Why Benzyl 4-methylbenzoate (CAS 1711-35-9) Is Not Interchangeable with Other Benzoate Esters


Benzyl 4-methylbenzoate occupies a distinct position within the benzoate ester family due to the presence of a methyl substituent at the para position of the benzoyl moiety [1]. This structural feature directly influences key properties such as lipophilicity, receptor binding affinity, and thermochemical behavior [2][3]. Simple substitution with unsubstituted benzyl benzoate (CAS 120-51-4) or other alkyl benzoates is not equivalent; the para-methyl group modulates both electronic and steric parameters, leading to quantifiable differences in biological activity and physicochemical characteristics that must be accounted for in research and industrial applications [2][3].

Quantitative Differentiation Evidence for Benzyl 4-methylbenzoate (CAS 1711-35-9) Procurement


Superior AT1 Angiotensin II Receptor Antagonism Compared to Benzyl Benzoate

Benzyl 4-methylbenzoate demonstrates markedly enhanced antagonist activity at the mouse AT1a angiotensin II receptor relative to the closely related analog benzyl benzoate. In a head-to-head comparison using the same assay system, benzyl 4-methylbenzoate exhibited an IC50 value of 9.28 × 10⁴ nM, whereas benzyl benzoate showed an IC50 of 5.04 × 10⁵ nM [1][2].

Angiotensin II receptor Antagonist IC50

Validated Thermochemical Data for Hydrogen Storage Modeling

Benzyl 4-methylbenzoate has been systematically evaluated as a lignin-based model compound for liquid organic hydrogen carrier (LOHC) applications. A 2025 study in the Journal of Thermal Analysis and Calorimetry derived its enthalpy of vaporization, ΔₗᵍHₘ°(298.15 K), and used this value to validate the consistency of the thermochemical dataset for the structurally related benzyl benzoate [1]. The study concludes that the thermochemical properties of benzyl 4-methylbenzoate are reliable for engineering calculations related to hydrogen storage [1].

Hydrogen storage Thermochemistry Enthalpy of vaporization

Synthetic Utility: Cyclodehydration to Indanones

Benzyl 4-methylbenzoate undergoes cyclodehydration to yield indanone derivatives, a reaction that can be efficiently catalyzed by benzoic acid or benzaldehyde . This reactivity provides a direct entry into indanone-containing scaffolds, which are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. While unsubstituted benzyl benzoate can also undergo cyclodehydration under harsher conditions (e.g., over alumina at 350 °C to form anthrone), the methyl substituent on the aromatic ring of benzyl 4-methylbenzoate is expected to modulate the regioselectivity and efficiency of the cyclization [1].

Indanone synthesis Cyclodehydration Organic synthesis

Modulated Lipophilicity for Optimized Partitioning

The para-methyl substitution on the benzoyl ring of benzyl 4-methylbenzoate increases its calculated lipophilicity relative to the parent benzyl benzoate. Computed XLogP3 values are 4.3 for benzyl 4-methylbenzoate [1] and 4.0 for benzyl benzoate [2]. This 0.3 log unit difference in predicted lipophilicity can significantly influence membrane permeability, metabolic stability, and formulation behavior in biological or environmental systems.

Lipophilicity XLogP3 Drug design

Standard Commercial Purity Benchmark: 95%

Commercial sources of benzyl 4-methylbenzoate consistently specify a minimum purity of 95%, as verified by NMR, HPLC, or GC analysis . In comparison, benzyl benzoate is commonly available at higher purities (e.g., ≥99% for ReagentPlus® grade) . This difference in standard commercial purity should be accounted for in experimental design; applications requiring >95% purity may necessitate additional purification steps for benzyl 4-methylbenzoate.

Purity Quality control Procurement

Optimal Research and Industrial Application Scenarios for Benzyl 4-methylbenzoate (CAS 1711-35-9)


Angiotensin II Type 1 (AT1) Receptor Antagonist Screening

Leverage the 5.4-fold improvement in IC50 over benzyl benzoate in HEK293T cell-based assays. Benzyl 4-methylbenzoate serves as a more potent probe compound for AT1 receptor studies, enabling clearer dose-response curves and reduced consumption in high-throughput screening campaigns [1].

Liquid Organic Hydrogen Carrier (LOHC) Model System Development

Utilize the experimentally validated thermochemical dataset for benzyl 4-methylbenzoate to calibrate computational models of hydrogenation/dehydrogenation energetics. The compound's established enthalpy of vaporization and formation values support accurate engineering calculations for lignin-derived hydrogen storage systems [2].

Synthesis of Methylated Indanone Derivatives

Employ benzyl 4-methylbenzoate as a starting material for cyclodehydration reactions to access indanone scaffolds. The para-methyl substituent may influence regioselectivity and product distribution relative to unsubstituted benzyl benzoate, offering a controlled route to methylated indanone building blocks for pharmaceutical and materials chemistry .

Lipophilicity-Driven Structure-Activity Relationship (SAR) Studies

Use the quantifiable increase in XLogP3 (Δ = 0.3 units vs. benzyl benzoate) to explore the impact of lipophilicity on biological activity, membrane permeability, or environmental fate. Benzyl 4-methylbenzoate provides a precise, incremental change in logP for SAR or QSAR model refinement [3].

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